

4-ethoxy-2,6-dipyridin-2-ylpyridine physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-ethoxy-2,6-dipyridin-2-ylpyridine

Cat. No.: B129456

[Get Quote](#)

Technical Guide: 4-ethoxy-2,6-dipyridin-2-ylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical properties, a proposed synthetic route, and the potential biological significance of **4-ethoxy-2,6-dipyridin-2-ylpyridine**. This compound belongs to the broader class of 2,2':6',2"-terpyridine derivatives, which are of significant interest in medicinal chemistry and materials science due to their unique chelating properties and diverse biological activities. While specific experimental data for the title compound is not readily available in public literature, this guide extrapolates information from closely related analogues to provide a robust resource for researchers.

Core Physical Properties

Direct experimental values for the physical properties of **4-ethoxy-2,6-dipyridin-2-ylpyridine** are not currently published. However, we can estimate these properties based on the known values of its precursors and analogues, such as 4'-chloro-2,2':6',2"-terpyridine and 4'-hydroxy-2,2':6',2"-terpyridine.

Table 1: Physical Properties of **4-ethoxy-2,6-dipyridin-2-ylpyridine** and Related Compounds

Property	4-ethoxy-2,6-dipyridin-2-ylpyridine (Estimated)	4-chloro-2,6-dipyridin-2-ylpyridine [1][2][3] [4]	4-methoxy-2,6-dipyridin-2-ylpyridine
Molecular Formula	C ₁₇ H ₁₅ N ₃ O	C ₁₅ H ₁₀ ClN ₃ [2][3][4]	C ₁₆ H ₁₃ N ₃ O
Molecular Weight	277.33 g/mol	267.72 g/mol [2][3][4]	263.29 g/mol
Melting Point	Not determined	148-150 °C[1][4]	Not available
Boiling Point	Not determined	~417 °C (rough estimate)[1]	Not available
Appearance	Not determined	Brown crystalline powder[1][2]	Not available
Solubility	Not determined	Slightly soluble in water[1][2]	Not available

Proposed Synthesis: Williamson Ether Synthesis

A plausible and widely used method for the synthesis of **4-ethoxy-2,6-dipyridin-2-ylpyridine** is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this proposed protocol, 4-chloro-2,6-dipyridin-2-ylpyridine serves as the electrophile and sodium ethoxide, generated *in situ* from ethanol and a strong base, acts as the nucleophile.

Experimental Protocol

Materials:

- 4-chloro-2,6-dipyridin-2-ylpyridine
- Anhydrous ethanol
- Sodium hydride (NaH) or sodium metal (Na)
- Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

- Standard laboratory glassware for inert atmosphere reactions
- Magnetic stirrer and heating mantle
- Reagents for work-up and purification (e.g., water, organic solvents for extraction, silica gel for chromatography)

Procedure:

- Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol. Carefully add sodium hydride (or small pieces of sodium metal) portion-wise to the ethanol at room temperature under a nitrogen atmosphere. Stir the mixture until all the sodium hydride has reacted and a clear solution of sodium ethoxide is formed.
- Reaction: To the freshly prepared sodium ethoxide solution, add a solution of 4-chloro-2,6-dipyridin-2-ylpyridine dissolved in a minimal amount of anhydrous DMF or DMSO.
- Heating: Heat the reaction mixture to a temperature of 80-100 °C and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by the slow addition of water.
- Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure **4-ethoxy-2,6-dipyridin-2-ylpyridine**.

Synthetic Workflow Diagram

Proposed Synthesis of 4-ethoxy-2,6-dipyridin-2-ylpyridine

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4'-CHLORO-2,2':6',2"-TERPYRIDINE CAS#: 128143-89-5 [m.chemicalbook.com]
- 2. 4'-CHLORO-2,2':6',2"-TERPYRIDINE | 128143-89-5 | lookchem [lookchem.com]
- 3. 4'-Chloro-2,2':6',2"-terpyridine | C15H10CIN3 | CID 667748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4 -Chloro-2,2 :6 ,2 -terpyridine 99 128143-89-5 [sigmaaldrich.com]
- To cite this document: BenchChem. [4-ethoxy-2,6-dipyridin-2-ylpyridine physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129456#4-ethoxy-2-6-dipyridin-2-ylpyridine-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com